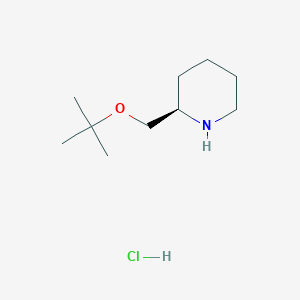
1-Benzyl-3-hydroxypyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-hydroxypyrrolidine-3-carboxamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a benzyl group and a carboxamide group . The SMILES string representation of this compound is C1CN(CC1(C(=O)N)O)CC2=CC=CC=C2 .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 220.27 . Its molecular formula is C12H16N2O2 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has been conducted on the synthesis of various derivatives and analogs of pyrrolidine carboxamides, demonstrating methodologies for preparing compounds with potential biological activities. For instance, studies have described the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, highlighting their cytotoxic effects on breast cancer cell lines, which suggests potential applications in cancer therapy (Kelly et al., 2007). Additionally, the preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines through biocatalytic hydroxylation showcases an effective approach for obtaining enantioenriched pyrrolidines, indicating the utility of biocatalysis in synthetic organic chemistry (Li et al., 2001).
Biological Evaluation and Potential Therapeutic Applications
Several studies have evaluated the biological activities of pyrrolidine derivatives. For instance, microwave-assisted synthesis has been employed to produce pyrrolidine derivatives, with some showing significant antimicrobial activity, suggesting their potential as antimicrobial agents (Sreekanth & Jha, 2020). Moreover, the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and their evaluation against breast cancer cell lines demonstrate the potential of these compounds as anticancer agents (Butler et al., 2013).
Innovative Synthetic Methodologies
Research also focuses on developing new synthetic methodologies for pyrrolidine derivatives, which are crucial for the synthesis of biologically active compounds. For example, an innovative approach for synthesizing 2-(het)arylpyrrolidine derivatives and evaluating their anticancer and anti-biofilm activities has been reported, indicating the versatility of pyrrolidine scaffolds in medicinal chemistry (Smolobochkin et al., 2019).
Orientations Futures
While specific future directions for 1-Benzyl-3-hydroxypyrrolidine-3-carboxamide are not mentioned in the sources I found, the pyrrolidine scaffold, which is a part of this compound, is widely used in drug discovery . This suggests that this compound and similar compounds could have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11(15)12(16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNYXOQXBIWSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)N)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2797407.png)

![5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2797413.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile](/img/structure/B2797415.png)


![6-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2797420.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone](/img/structure/B2797422.png)

![Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2797424.png)


![3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797428.png)